13,15-O-Bidesmethylimmunomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,15-O-Bidesmethylimmunomycin is a type of polyketide antibiotic that is produced by Streptomyces bacteria. It belongs to the macrolide family of antibiotics and has a unique chemical structure that makes it a promising candidate for use in scientific research.
Wissenschaftliche Forschungsanwendungen
13,15-O-Bidesmethylimmunomycin has several potential applications in scientific research. It has been shown to have activity against a wide range of bacteria, including drug-resistant strains. This makes it a valuable tool for studying the mechanisms of bacterial resistance and developing new antibiotics. Additionally, 13,15-O-Bidesmethylimmunomycin has been found to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs to treat cancer and other inflammatory diseases.
Wirkmechanismus
The mechanism of action of 13,15-O-Bidesmethylimmunomycin involves binding to the bacterial ribosome and inhibiting protein synthesis. This leads to the death of the bacteria and the resolution of the infection. Additionally, 13,15-O-Bidesmethylimmunomycin has been found to have immunosuppressive properties, which make it useful for the treatment of autoimmune diseases.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 13,15-O-Bidesmethylimmunomycin are complex and varied. It has been shown to have activity against a wide range of bacteria, including gram-positive and gram-negative strains. Additionally, it has been found to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs to treat cancer and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 13,15-O-Bidesmethylimmunomycin in lab experiments are its broad-spectrum activity against bacteria, its anti-inflammatory and anti-tumor properties, and its immunosuppressive properties. These properties make it a valuable tool for studying the mechanisms of bacterial resistance, developing new antibiotics, and developing new drugs to treat cancer and other inflammatory diseases. The limitations of using 13,15-O-Bidesmethylimmunomycin in lab experiments are its complex synthesis method, its potential toxicity, and its limited availability.
Zukünftige Richtungen
There are several future directions for the use of 13,15-O-Bidesmethylimmunomycin in scientific research. One direction is the development of new antibiotics based on the chemical structure of 13,15-O-Bidesmethylimmunomycin. Another direction is the development of new drugs to treat cancer and other inflammatory diseases based on the anti-inflammatory and anti-tumor properties of 13,15-O-Bidesmethylimmunomycin. Additionally, further research is needed to fully understand the mechanism of action of 13,15-O-Bidesmethylimmunomycin and its potential toxicity.
Synthesemethoden
The synthesis of 13,15-O-Bidesmethylimmunomycin involves the fermentation of Streptomyces bacteria. The bacteria are grown in a suitable medium, and the antibiotic is extracted from the culture using a solvent extraction method. The extracted compound is then purified using chromatography techniques. The synthesis of 13,15-O-Bidesmethylimmunomycin is a complex process that requires skilled technicians and specialized equipment.
Eigenschaften
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14,23,25-tetrahydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H65NO12/c1-8-28-16-22(2)15-23(3)17-33(46)37-34(47)19-25(5)41(51,54-37)38(48)39(49)42-14-10-9-11-29(42)40(50)53-36(26(6)31(44)21-32(28)45)24(4)18-27-12-13-30(43)35(20-27)52-7/h16,18,23,25-31,33-37,43-44,46-47,51H,8-15,17,19-21H2,1-7H3/b22-16+,24-18+/t23-,25+,26+,27-,28+,29-,30+,31-,33-,34-,35+,36+,37+,41+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYYPISRDVJPSV-CVJTUGKLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)O)O)C)\C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H65NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13,15-O-Bidesmethylimmunomycin | |
CAS RN |
153781-49-8 |
Source
|
Record name | 13,15-O-Bidesmethylascomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153781498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.